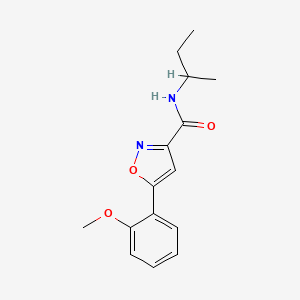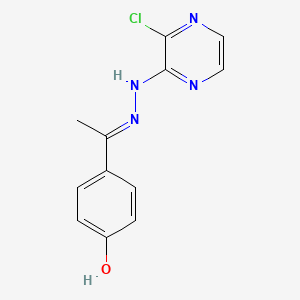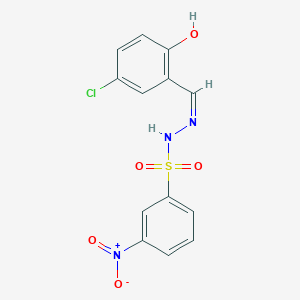![molecular formula C11H10ClN3O3S2 B6087386 N-(5-{[(2-chlorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6087386.png)
N-(5-{[(2-chlorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-{[(2-chlorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide, also known as CTA-056, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CTA-056 is a member of the thiazole family of compounds and is synthesized using a multi-step process.
Wirkmechanismus
N-(5-{[(2-chlorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide works by inhibiting the activity of a protein called glycogen synthase kinase-3β (GSK-3β). GSK-3β is involved in several cellular processes, including cell differentiation, proliferation, and survival. Inhibition of GSK-3β by N-(5-{[(2-chlorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects
N-(5-{[(2-chlorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. Additionally, N-(5-{[(2-chlorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has been shown to increase the production of anti-inflammatory cytokines such as IL-10.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-{[(2-chlorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide in lab experiments is its specificity for GSK-3β. Additionally, N-(5-{[(2-chlorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has been shown to have low toxicity in vitro. However, one limitation of using N-(5-{[(2-chlorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide is its limited solubility in water, which may affect its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(5-{[(2-chlorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide. One potential direction is the development of N-(5-{[(2-chlorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to determine the efficacy of N-(5-{[(2-chlorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the potential use of N-(5-{[(2-chlorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide in combination with other drugs for the treatment of cancer should be explored.
Synthesemethoden
The synthesis of N-(5-{[(2-chlorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide involves several steps, including the condensation of 2-chlorobenzenesulfonyl chloride with thiosemicarbazide to form 2-chlorobenzene thiosemicarbazone. The resulting compound is then reacted with chloroacetyl chloride to form N-(5-{[(2-chlorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(5-{[(2-chlorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. N-(5-{[(2-chlorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has also been shown to have anti-tumor activity by inhibiting the growth of cancer cells. Additionally, N-(5-{[(2-chlorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[5-[(2-chlorophenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O3S2/c1-7(16)14-11-13-6-10(19-11)20(17,18)15-9-5-3-2-4-8(9)12/h2-6,15H,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLDOWLIYRXQQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[(2-chlorophenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-chloro-2-methylphenyl){1-[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6087306.png)
![N-(3-chlorophenyl)-N'-(4-{3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-1,2,4-triazol-5-yl}phenyl)urea](/img/structure/B6087316.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-phenylethyl)piperidine](/img/structure/B6087330.png)
![N-{3-[(5-chloro-2,4-dimethoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B6087335.png)
![6-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-3-(4-fluoro-3-methylphenyl)-1-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B6087341.png)

![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B6087353.png)
![2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6087367.png)

![5-bromo-1H-indole-3-carbaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B6087395.png)
![2-{2-[(4-ethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B6087400.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(3-pyridinyloxy)ethyl]benzamide](/img/structure/B6087404.png)

![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6087427.png)